molecular formula C17H21N3O4 B2783378 4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-85-7

4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2783378
CAS No.: 872102-85-7
M. Wt: 331.372
InChI Key: TYYMJGJNKZPUTA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrrolo [2,3-d]pyrimidine derivatives has been achieved via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as NMR spectroscopy . For example, the NMR spectrum of a similar compound showed peaks at specific chemical shifts, indicating the presence of various functional groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, upon complexation with Hg 2+, the peak corresponding to the C=O vibration band of the amide carbonyl slightly broadened downfield to a lower value, and the N–H bending peak decreases, while there are no obvious changes in the C=O stretching band of the ester carbonyl group in the absence and presence of Hg 2+ ion .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the FT-IR results of a similar compound were in proper concord with recorded measurements .

Scientific Research Applications

Photoluminescence and Electronic Applications

  • A study on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units showcased their synthesis using palladium-catalyzed coupling reactions. These polymers exhibit strong photoluminescence and good solubility, making them suitable for electronic applications due to their high photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).

pH Sensing Application

  • The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives were explored, revealing their application in pH sensing. These compounds, exhibiting solid-state fluorescence and solvatochromism, can undergo reversible protonation at nitrogen atoms, resulting in significant color changes. This property paves the way for their use as novel colorimetric pH sensors and logic gates (Yan et al., 2017).

Synthesis and Structural Analysis

  • Research on the racemic mixture and structural analysis of certain pyrimidine derivatives provided insights into their crystal structures and hydrogen bonding patterns. Such studies contribute to the understanding of molecular interactions and the development of compounds with tailored properties for specific applications (Low et al., 2004).

Redox Abilities and Synthesis Techniques

  • The synthesis and characterization of novel compounds with NAD+-NADH-type redox abilities were detailed, demonstrating potential applications in biochemical processes and as models for studying redox reactions (Igarashi et al., 2006).

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of new active heterocyclic compounds. The synthetic approaches of these types of compounds will provide an innovative molecular framework to the designing of new active heterocyclic compounds . Furthermore, the exploration of their potential applications in optoelectronic devices like optocommunicator, optoswitchers and memory processors is also a promising direction .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-7-20-9-11-14(16(20)21)15(19-17(22)18-11)10-5-6-12(23-2)13(8-10)24-3/h5-6,8,15H,4,7,9H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMJGJNKZPUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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